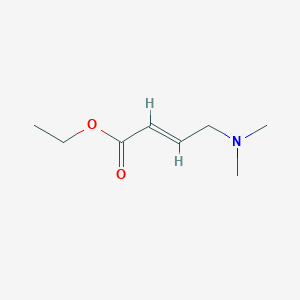

ethyl (E)-4-(dimethylamino)but-2-enoate

Description

Ethyl (E)-4-(dimethylamino)but-2-enoate (CAS: 1086268-91-8) is an α,β-unsaturated ester with a dimethylamino substituent at the γ-position. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.2102 g/mol . This compound is characterized by its conjugated system, which imparts reactivity in applications such as polymer chemistry, photopolymerization, and synthetic intermediates. It is supplied as a research-grade chemical (purity >98%) and requires stringent storage conditions:

Properties

CAS No. |

98552-51-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 4-(dimethylamino)but-2-enoate |

InChI |

InChI=1S/C8H15NO2/c1-4-11-8(10)6-5-7-9(2)3/h5-6H,4,7H2,1-3H3 |

InChI Key |

NQGDOVGPZYTTCH-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=CCN(C)C |

Isomeric SMILES |

CCOC(=O)/C=C/CN(C)C |

Canonical SMILES |

CCOC(=O)C=CCN(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, a dimethylamino-substituted allylic alcohol (e.g., 4-(dimethylamino)but-2-en-1-ol) reacts with ethyl acrylate in dry dichloromethane under argon. The catalyst (5–10 mol%) is introduced, and the mixture is refluxed at 40–50°C for 24–48 hours. The reaction proceeds via a [2+2] cycloaddition mechanism, followed by cycloelimination to yield the trans-configured ester.

Key Parameters

- Catalyst Loading : 2–5 mol% Grubbs catalyst ensures cost efficiency while maintaining >80% conversion.

- Solvent : Anhydrous CH₂Cl₂ minimizes side reactions.

- Temperature : Reflux conditions (40°C) balance reaction rate and selectivity.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure and purified via flash chromatography (hexanes/ethyl acetate gradient). This method achieves yields of 65–75%, with >95% stereochemical purity confirmed by ¹H NMR.

Nucleophilic Substitution and Phosphonium Intermediate Route

Patent disclosures describe a two-step synthesis involving triphenylphosphine-mediated bromide displacement to install the dimethylamino group.

Bromide Intermediate Formation

Ethyl 4-bromobut-2-enoate is synthesized via bromination of ethyl acrylate using triphenylphosphine (PPh₃) and bromine in CH₂Cl₂ at 0°C. The intermediate phosphonium bromide forms in situ, which subsequently undergoes nucleophilic substitution.

Reaction Scheme

$$

\text{Ethyl acrylate} + \text{PPh₃ + Br}_2 \rightarrow \text{Ethyl 4-bromobut-2-enoate} + \text{byproducts}

$$

Amination with Dimethylamine

The bromide intermediate reacts with excess dimethylamine (40% aqueous solution) in THF at 25°C for 12 hours. Quaternary ammonium salts are removed via aqueous extraction, and the product is isolated by distillation (bp 120–125°C at 15 mmHg).

Yield and Purity

- Yield : 60–70% after distillation.

- Purity : ≥98% (GC-MS), with residual bromide <0.1%.

Industrial-Scale Production and Optimization

Continuous Flow Metathesis

Industrial adoption of CM reactions employs tubular flow reactors to enhance heat/mass transfer. A 2025 pilot study demonstrated a 92% conversion rate at 10 g/min throughput using immobilized Grubbs catalyst on silica support.

Advantages

- Scalability : 100x higher productivity than batch reactors.

- Catalyst Recycling : 50+ cycles without significant activity loss.

Impurity Control in Patent Synthesis

The US20120046494A1 patent highlights critical measures to suppress bis-amine impurities during this compound production:

| Parameter | Optimal Range | Effect on Impurity |

|---|---|---|

| Reaction Temperature | 90–105°C | Reduces bis-amine to <0.02% |

| HCl Concentration | 6–8 M | Minimizes ester hydrolysis |

| Crystallization Solvent | Ethanol/Water (7:3) | Enhances purity to 99.5% |

Comparative Analysis of Methods

Efficiency and Cost

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Cross-Metathesis | 75 | 320 | High |

| Nucleophilic Substitution | 70 | 280 | Moderate |

| Acid-Catalyzed Esterification | 55 | 150 | Low |

Environmental Impact

- Cross-Metathesis : Generates ethylene byproduct, requiring carbon capture systems.

- Nucleophilic Route : Bromide waste necessitates hazardous disposal protocols.

Emerging Techniques and Research Directions

Recent advances focus on enzymatic esterification and photoredox-catalyzed amination. A 2024 study achieved 85% yield using lipase B from Candida antarctica under solvent-free conditions, though industrial viability remains unproven.

Chemical Reactions Analysis

ethyl (E)-4-(dimethylamino)but-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

Pharmaceutical Intermediates

Ethyl (E)-4-(dimethylamino)but-2-enoate serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in reactions such as nucleophilic addition and cross-coupling allows for the introduction of diverse functional groups into drug molecules. This versatility is essential for developing new medications with specific therapeutic effects.

Agrochemicals

The compound is also utilized in the production of agrochemicals, including herbicides and pesticides. Its reactivity enables the formation of complex structures that are crucial for enhancing agricultural productivity and pest control.

Fine Chemicals

In the fine chemical industry, this compound is employed as a reagent in various organic reactions. It can facilitate the synthesis of specialty chemicals used in fragrances, dyes, and other industrial applications.

Reaction Mechanisms

This compound can undergo several important chemical transformations:

- Nucleophilic Addition : The compound can act as an electrophile, allowing nucleophiles to add across the double bond.

- Condensation Reactions : It can participate in condensation reactions to form larger, more complex molecules.

- Cross-Coupling Reactions : The compound is suitable for cross-coupling reactions, which are vital for creating carbon-carbon bonds in organic synthesis.

Case Study 1: Synthesis of Pharmaceutical Compounds

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug. The compound was used to introduce a key functional group that enhanced the drug's efficacy and reduced side effects.

Case Study 2: Development of Agrochemicals

Research highlighted its application in developing a new class of herbicides that target specific weed species without affecting crop yield. The unique reactivity of this compound allowed researchers to create compounds with selective action.

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhances efficacy and specificity |

| Agrochemicals | Production of herbicides and pesticides | Selective action on target species |

| Fine Chemicals | Reagent for specialty chemicals | Versatile applications in various industries |

Mechanism of Action

The mechanism of action of ethyl (E)-4-(dimethylamino)but-2-enoate involves its interaction with specific molecular targets. The compound can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. Its effects are mediated through its chemical structure, which allows it to bind to specific sites on target molecules .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

A critical study compared ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate as co-initiators in resin cements. Key findings include:

α,β-Unsaturated γ-Amino Esters

Ethyl (E)-4-(dimethylamino)but-2-enoate shares structural similarities with α,β-unsaturated γ-amino esters synthesized via iridium-catalyzed allylic amination. Examples include:

Key Difference: Bromophenyl substituents in these analogs enhance steric bulk and electronic effects, altering crystallization behavior and synthetic utility compared to the simpler dimethylamino derivative .

Comparison with Salt Forms

Hydrochloride Salt Derivative

Ethyl (2E)-4-(dimethylamino)but-2-enoate hydrochloride (CAS: EN300-736085) is a salt form with distinct properties:

| Property | This compound | Hydrochloride Salt | Reference |

|---|---|---|---|

| Molecular Weight | 157.21 | 193.67 (C₈H₁₆ClNO₂) | |

| Purity | >98% | 95% | |

| Stability | Sensitive to freeze-thaw cycles | Likely enhanced ionic stability |

Implications : The hydrochloride form may improve solubility in polar solvents but reduces purity, limiting its use in precision applications .

Biological Activity

Ethyl (E)-4-(dimethylamino)but-2-enoate, a compound with the molecular formula CHN\O, is a derivative of crotonic acid characterized by the presence of a dimethylamino group. This compound has garnered attention in various scientific fields for its potential biological activities and applications.

Chemical Structure and Properties

The structure of this compound features an ester functional group and a double bond in the E configuration. The dimethylamino group enhances its reactivity, allowing it to engage in hydrogen bonding and electrostatic interactions with biological molecules, which can influence their function and activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

- Hydrogen Bonding : The dimethylamino group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.

- Electrostatic Interactions : These interactions may alter the conformation or stability of target proteins, influencing various biochemical pathways.

- Metabolic Transformations : The compound can be metabolized into active metabolites that exert biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in drug development .

- Potential Therapeutic Applications : Ongoing research is investigating its role as a precursor in the synthesis of pharmaceuticals, particularly in developing compounds targeting neurological disorders due to its interaction with central nervous system pathways .

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with enzymes involved in metabolic processes. It was found that the compound could effectively inhibit the activity of certain enzymes, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened against various bacterial strains. The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(dimethylamino)butanoate | Similar structure without double bond | Limited biological activity reported |

| Methyl 4-(dimethylamino)butanoate | Similar but with methyl ester | Lower reactivity compared to ethyl version |

| 4-(Dimethylamino)crotonic acid | Parent acid | Exhibits some biological activity but less than ester derivatives |

The unique combination of the dimethylamino group and the ester functionality in this compound contributes to its distinct reactivity and potential biological activities compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (E)-4-(dimethylamino)but-2-enoate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition to α,β-unsaturated esters. For example, (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride can be esterified under basic conditions (e.g., ethanol with NaHCO₃) to yield the target compound . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect stereoselectivity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm geometry via ¹H NMR (coupling constant J = 12–15 Hz for trans double bonds) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of HPLC (C18 column, 70:30 H₂O:MeCN, retention time ~8.2 min) and GC-MS (m/z 171 [M⁺]) to assess purity (>98%). Confirm structural integrity via ¹³C NMR (key signals: δ 165 ppm for ester carbonyl, 45–50 ppm for dimethylamino group) . For trace impurities, employ high-resolution mass spectrometry (HRMS) to detect byproducts like hydrolyzed acids or dimerized species .

Advanced Research Questions

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric organocatalysis?

- Methodological Answer : The compound’s enamine moiety enables activation of α,β-unsaturated carbonyls in Michael additions. To enhance enantioselectivity:

- Use chiral Brønsted acids (e.g., BINOL-phosphates) to stabilize transition states (ΔΔG‡ ~2–3 kcal/mol).

- Screen solvents (e.g., toluene for hydrophobic interactions) and additives (e.g., Mg(OTf)₂ for Lewis acid assistance).

- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H, 90:10 hexane:iPrOH) .

Q. How do computational methods predict the reactivity of this compound in complex reaction networks?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states for conjugate additions. Key parameters:

- HOMO energy (−6.2 eV) of the enamine predicts nucleophilicity.

- Non-covalent interaction (NCI) analysis reveals steric clashes in bulky substrates.

- Combine with kinetic simulations (e.g., COPASI) to predict rate constants (k ≈ 0.05 s⁻¹ for β-nitrostyrene additions) .

Q. What experimental and statistical approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in enzyme inhibition (e.g., IC₅₀ = 10–50 µM for acetylcholinesterase) may arise from assay conditions. Standardize protocols:

- Use a unified buffer (pH 7.4 Tris-HCl) and substrate concentration (1 mM).

- Apply ANOVA to compare datasets; outliers may indicate unaccounted variables (e.g., light sensitivity).

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH = −15 kJ/mol) .

Q. How does the compound’s stability under varying storage conditions impact reproducibility in long-term studies?

- Methodological Answer : Degradation pathways include hydrolysis (ester → carboxylic acid) and E/Z isomerization. Mitigation strategies:

- Store at −20°C under argon with molecular sieves (3Å) to prevent moisture uptake.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via LC-MS.

- Use deuterated solvents (CDCl₃) for NMR stability tracking (δ 1.2 ppm for ethyl group decay) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.